molecular formula C7H10BrNO2 B165876 2-Cyanoethyl 2-bromobutanoate CAS No. 131792-97-7

2-Cyanoethyl 2-bromobutanoate

Katalognummer B165876
CAS-Nummer: 131792-97-7
Molekulargewicht: 220.06 g/mol
InChI-Schlüssel: VKFYXILWSHKBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyanoethyl 2-bromobutanoate is a chemical compound that belongs to the class of alpha-bromoesters. This compound is widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 2-Cyanoethyl 2-bromobutanoate involves the formation of a covalent bond between the alpha-bromoester group and the nucleophile. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a highly reactive intermediate that can undergo further chemical reactions.

Biochemische Und Physiologische Effekte

2-Cyanoethyl 2-bromobutanoate has no known biochemical or physiological effects. However, it should be handled with care as it is a toxic and potentially hazardous chemical.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Cyanoethyl 2-bromobutanoate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological systems due to its potential toxicity.

Zukünftige Richtungen

There are several future directions for the use of 2-Cyanoethyl 2-bromobutanoate in scientific research. One potential application is in the synthesis of biologically active molecules such as peptides and nucleotides. Another potential application is in the development of fluorescent dyes and polymers. Additionally, this compound could be used as a reagent for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 2-Cyanoethyl 2-bromobutanoate is a versatile and potentially useful compound in scientific research. It has been extensively used as a reagent for the synthesis of various organic compounds and has potential applications in the development of biologically active molecules and novel materials. However, it should be handled with care due to its toxicity and potential hazards.

Synthesemethoden

The synthesis of 2-Cyanoethyl 2-bromobutanoate involves the reaction between 2-bromobutanoic acid and cyanoacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 50-60°C. The product is then purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

2-Cyanoethyl 2-bromobutanoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a building block for the synthesis of biologically active molecules such as amino acids, peptides, and nucleotides. Additionally, this compound is used as a precursor for the synthesis of fluorescent dyes and polymers.

Eigenschaften

CAS-Nummer

131792-97-7

Produktname

2-Cyanoethyl 2-bromobutanoate

Molekularformel

C7H10BrNO2

Molekulargewicht

220.06 g/mol

IUPAC-Name

2-cyanoethyl 2-bromobutanoate

InChI

InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3

InChI-Schlüssel

VKFYXILWSHKBMB-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCCC#N)Br

Kanonische SMILES

CCC(C(=O)OCCC#N)Br

Synonyme

Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.